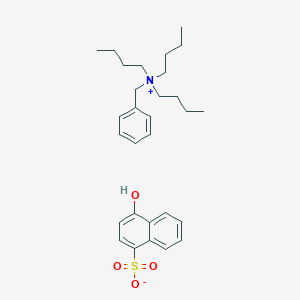
Benzenemethanaminium, N,N,N-tributyl-, salt with 4-hydroxy-1-naphthalenesulfonic acid (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanaminium, N,N,N-tributyl-, salt with 4-hydroxy-1-naphthalenesulfonic acid (1:1) is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as TBNH, and it is a highly soluble and stable compound that is used in many research studies. In
科学的研究の応用
TBNH has several scientific research applications, including its use as a pH indicator, a surfactant, and a fluorescent probe. TBNH is commonly used as a pH indicator due to its ability to change color in response to changes in pH. This property makes it useful in many biological and chemical assays. TBNH is also used as a surfactant in many applications, such as emulsification, foaming, and detergency. Finally, TBNH is a fluorescent probe that is used to detect various biological molecules, including proteins, nucleic acids, and lipids.
作用機序
The mechanism of action of TBNH is not well understood. However, it is believed that TBNH interacts with biological molecules, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. These interactions lead to changes in the conformation and activity of the biological molecules, which can be detected using various assays.
生化学的および生理学的効果
TBNH has several biochemical and physiological effects. For example, TBNH can alter the conformation and activity of proteins, leading to changes in enzyme activity and protein-protein interactions. TBNH can also interact with nucleic acids, leading to changes in DNA and RNA structure and function. Finally, TBNH can interact with lipids, leading to changes in membrane structure and function.
実験室実験の利点と制限
One of the main advantages of TBNH is its high solubility and stability in water. This property makes it useful in many biological and chemical assays. Additionally, TBNH is relatively easy to synthesize in a laboratory setting. However, one limitation of TBNH is its potential toxicity. TBNH has not been extensively studied for its toxicity, and caution should be taken when handling this compound.
将来の方向性
There are several future directions for research on TBNH. One area of research could focus on the development of new assays and techniques for detecting biological molecules using TBNH as a fluorescent probe. Another area of research could focus on the potential therapeutic applications of TBNH in the treatment of various diseases. Finally, future research could focus on the development of new synthesis methods for TBNH that are more efficient and environmentally friendly.
Conclusion:
In conclusion, TBNH is a highly soluble and stable compound that has many scientific research applications. Its ability to act as a pH indicator, surfactant, and fluorescent probe makes it useful in many biological and chemical assays. However, caution should be taken when handling this compound due to its potential toxicity. Future research on TBNH could lead to the development of new assays and techniques for detecting biological molecules, as well as potential therapeutic applications in the treatment of various diseases.
合成法
The synthesis method of TBNH involves the reaction between benzenemethanaminium and 4-hydroxy-1-naphthalenesulfonic acid in an aqueous solution. This reaction leads to the formation of a salt that is highly soluble in water. The synthesis method of TBNH is relatively straightforward, and the compound can be easily synthesized in a laboratory setting.
特性
CAS番号 |
102561-46-6 |
|---|---|
製品名 |
Benzenemethanaminium, N,N,N-tributyl-, salt with 4-hydroxy-1-naphthalenesulfonic acid (1:1) |
分子式 |
C29H41NO4S |
分子量 |
499.7 g/mol |
IUPAC名 |
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C19H34N.C10H8O4S/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h10-14H,4-9,15-18H2,1-3H3;1-6,11H,(H,12,13,14)/q+1;/p-1 |
InChIキー |
XVJXBJTXFXPQAN-UHFFFAOYSA-M |
SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O |
正規SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O |
その他のCAS番号 |
102561-46-6 |
ピクトグラム |
Irritant; Environmental Hazard |
同義語 |
TBAHNS compound tri(n-butyl)benzylammonium 4-hydroxynaphthalene-1-sulfonate tributylbenzylammonium 4-hydroxynaphthalene-1-sulfonate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



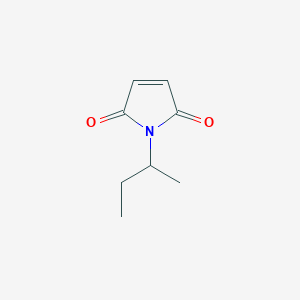
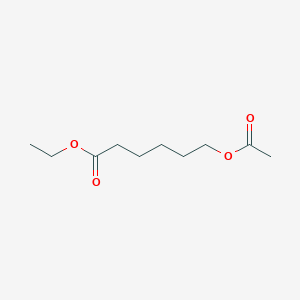
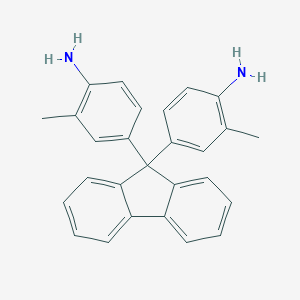
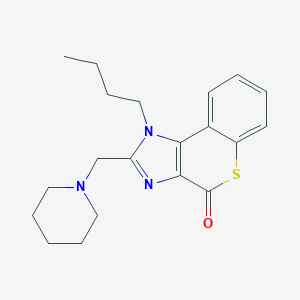
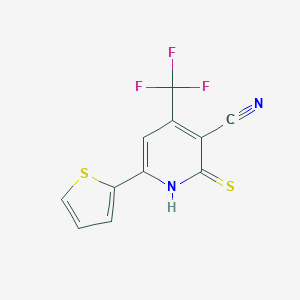
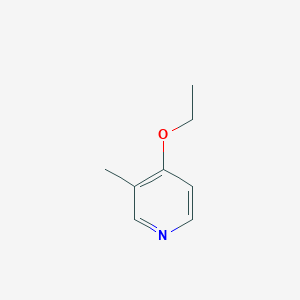
![(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide](/img/structure/B10796.png)


![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)
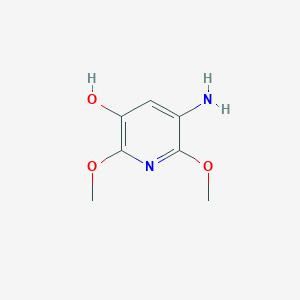
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)

